molecular formula C14H16BFO2 B15363301 2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1005000-16-7

2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15363301
CAS No.: 1005000-16-7
M. Wt: 246.09 g/mol
InChI Key: RDPIDBJZXQDSEU-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a fluorophenyl group attached to an ethynyl group, which is further connected to a tetramethyl-dioxaborolane ring. Its unique structure makes it a valuable reagent in various chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The compound can be synthesized by reacting 4-fluorophenylacetylene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the choice of solvents and catalysts.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

  • Oxidation and Reduction Reactions: The boronic acid group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used catalysts include Pd(PPh3)4 and Pd(dppf)Cl2.

  • Bases: Common bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).

  • Solvents: Solvents such as toluene, THF, and water are often used.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Substituted Boronic Acids: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and materials science. Biology: It serves as a tool in biological studies, particularly in the labeling of biomolecules. Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and anti-inflammatory agents. Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst. The molecular targets and pathways involved include the formation of biaryl compounds and other complex organic structures.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids like phenylboronic acid and pinacolboronic acid.

  • Ethynyl Compounds: Compounds such as ethynylbenzene and ethynylcyclohexane.

Uniqueness: 2-((4-Fluorophenyl)ethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific fluorophenyl group and tetramethyl-dioxaborolane ring, which enhance its reactivity and stability in cross-coupling reactions.

This compound's versatility and efficiency make it a valuable asset in both academic research and industrial applications. Its unique properties and wide range of uses continue to drive innovation in various fields of chemistry and beyond.

Properties

CAS No.

1005000-16-7

Molecular Formula

C14H16BFO2

Molecular Weight

246.09 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethynyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H16BFO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-8H,1-4H3

InChI Key

RDPIDBJZXQDSEU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=C(C=C2)F

Origin of Product

United States

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